molecular formula C22H27N5O3 B2510535 4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2191213-62-2

4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2510535
CAS No.: 2191213-62-2
M. Wt: 409.49
InChI Key: OANMJKUYYPWRRK-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, indole, piperidine, and triazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Indole Moiety: The indole nucleus can be synthesized using methods such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Triazolone Formation: The triazolone ring can be formed through cyclization reactions involving hydrazines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and piperidine moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.

    Biology: It may serve as a probe for studying biological processes, particularly those involving indole and piperidine-containing compounds.

    Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the piperidine and triazolone rings may modulate other biological targets. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can be compared with other indole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique biological activities and therapeutic potential. The presence of the cyclopropyl group, indole nucleus, piperidine ring, and triazolone moiety in a single molecule provides a versatile scaffold for the development of new drugs and research tools.

Properties

IUPAC Name

4-cyclopropyl-5-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-30-12-11-26-22(29)27(18-5-6-18)20(24-26)17-3-2-10-25(14-17)21(28)16-4-7-19-15(13-16)8-9-23-19/h4,7-9,13,17-18,23H,2-3,5-6,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANMJKUYYPWRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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